4,6-Dichloro-2-isopropylpyrimidin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
61456-98-2 |
|---|---|
Molecular Formula |
C7H9Cl2N3 |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
4,6-dichloro-2-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-3(2)7-11-5(8)4(10)6(9)12-7/h3H,10H2,1-2H3 |
InChI Key |
ITFDRXZFLKKUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloro 2 Isopropylpyrimidin 5 Amine
De Novo Synthetic Routes to the Pyrimidine (B1678525) Core
The fundamental approach to constructing the pyrimidine ring system from the ground up involves the formation of new carbon-nitrogen and carbon-carbon bonds to create the heterocyclic structure.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. This strategy typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N fragment, such as an amidine. In the context of 4,6-dichloro-2-isopropylpyrimidin-5-amine, a potential cyclocondensation could involve a reaction between a suitably substituted malonic acid derivative and an isopropylamidine. The classical Pinner synthesis, for instance, utilizes the condensation of 1,3-dicarbonyl compounds with amidines to form pyrimidines. rsc.org Modifications of this reaction, such as using β-keto esters, have also been developed and can be promoted by methods like ultrasound irradiation. rsc.org The general principle involves the formation of the pyrimidine ring, which can then undergo further functionalization, such as chlorination and amination, to yield the target compound.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrimidines in a single step from three or more starting materials. nih.govmdpi.com These reactions are advantageous due to their atom economy and reduced number of synthetic steps. For pyrimidine synthesis, MCRs can involve the combination of components like aldehydes, ketones, and amidines. rsc.org For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been reported from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. rsc.org While not explicitly detailed for this compound, the principles of MCRs could be applied to construct the 2-isopropyl-5-aminopyrimidine core by selecting the appropriate starting materials.
Precursor-Based Synthesis Pathways to this compound
A more direct and commonly employed method for synthesizing specifically substituted pyrimidines involves the chemical modification of a pyrimidine precursor that already contains the desired substitution pattern or can be readily converted to it.
Synthesis from 4,6-Dihydroxypyrimidine Derivatives
A well-documented route to 4,6-dichloropyrimidines starts from their 4,6-dihydroxy analogues. This pathway involves the initial synthesis of a substituted dihydroxypyrimidine, followed by functional group interconversions.
One established synthetic route begins with 4,6-dihydroxy-2-mercaptopyrimidine. This starting material can undergo alkylation to introduce the desired propylthio group at the 2-position, yielding 4,6-dihydroxy-2-(propylthio)pyrimidine. Following the alkylation, a nitration step is performed, typically using fuming nitric acid, to introduce a nitro group at the 5-position of the pyrimidine ring. This results in the formation of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine. The nitro group can subsequently be reduced to an amino group.
A specific example of a related synthesis starts with the condensation of a monosubstituted malonic acid diester with guanidine (B92328). For instance, the reaction of diethyl isopropylmalonate with guanidine hydrochloride in the presence of sodium ethoxide yields 2-amino-5-isopropylpyrimidine-4,6-diol. nih.gov This dihydroxy intermediate serves as a key precursor for the final product.
Table 1: Synthesis of 2-Amino-5-isopropylpyrimidine-4,6-diol nih.gov
| Reactants | Reagents/Conditions | Product | Yield |
| Diethyl isopropylmalonate, Guanidine hydrochloride | Sodium ethoxide, Ethanol (B145695) | 2-Amino-5-isopropylpyrimidine-4,6-diol | 93% |
The crucial step in converting the dihydroxy precursors to the final dichloro product is the chlorination of the hydroxyl groups at positions 4 and 6. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The reaction can be carried out in the presence of a base like N,N-dimethylaniline, which acts as an acid scavenger. google.com
In the synthesis of the closely related compound, 4,6-dichloro-5-isopropylpyrimidin-2-amine, the precursor 2-amino-5-isopropylpyrimidine-4,6-diol is treated with a Vilsmeier-Haack-Arnold reagent (prepared from POCl₃ and dimethylformamide) in chloroform (B151607) to yield the desired dichlorinated product. nih.gov This method has been shown to be effective for a range of 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov
Table 2: Chlorination of 2-Amino-5-isopropylpyrimidine-4,6-diol nih.gov
| Starting Material | Reagents/Conditions | Product | Yield |
| 2-Amino-5-isopropylpyrimidine-4,6-diol | Vilsmeier-Haack-Arnold reagent, Chloroform | 4,6-Dichloro-5-isopropylpyrimidin-2-amine | 69% |
This two-step sequence, starting from a substituted malonic ester and proceeding through a dihydroxypyrimidine intermediate, represents a robust and high-yielding pathway to 4,6-dichloro-substituted aminopyrimidines.
Nitro Group Reduction Methodologies (e.g., iron powder, sodium dithionite (B78146) reductions)
A common and effective strategy for introducing the C5-amino group onto the pyrimidine ring is through the reduction of a corresponding 5-nitro derivative. This precursor, typically 4,6-dichloro-5-nitro-2-alkylpyrimidine, is synthesized by nitration of a dihydroxypyrimidine intermediate followed by chlorination. google.com The final reduction of the nitro group is a critical step, with various reagents being employed to achieve high yield and purity suitable for industrial production.
Iron Powder Reduction: The Béchamp reduction, using iron metal in an acidic medium, is a classic method for converting aromatic nitro compounds to amines. nih.gov For the synthesis of the related 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, a process involves adding the 5-nitro precursor in batches to a mixture of iron powder in an organic solvent system, such as glacial acetic acid and methanol (B129727). google.com The reaction proceeds at elevated temperatures (e.g., 60-65 °C) for a few hours. google.com While effective, the use of iron powder can be problematic for large-scale industrial production. google.com
Sodium Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) offers a milder and often more convenient alternative for nitro group reduction. A patented method describes the reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) using sodium dithionite in a mixed solvent system of water and an organic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide. google.com This method is highlighted as being advantageous due to its use of inexpensive and readily available reagents, mild reaction conditions, short reaction times, and high yields, making it well-suited for industrial applications. google.com
Table 1: Comparison of Nitro Group Reduction Methods for 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
| Feature | Iron Powder Method | Sodium Dithionite Method |
|---|---|---|
| Reagent | Iron (Fe) powder | Sodium Dithionite (Na₂S₂O₄) |
| Solvent System | Glacial Acetic Acid / Methanol google.com | Water / Organic Solvent (e.g., THF) google.com |
| Conditions | Elevated temperature (60-65 °C) google.com | Mild conditions google.com |
| Advantages | Established method | Inexpensive, high yield, short reaction time, industrially scalable google.com |
| Disadvantages | Not ideal for industrial production google.com | Requires biphasic solvent system |
Synthesis from Trichloropyrimidine Derivatives (e.g., 2,4,6-trichloro-5-aminopyrimidine)
Another versatile approach involves the selective reaction of a trichloropyrimidine precursor. A synthetic route has been developed starting from a substituted diethyl aminomalonate, which is first condensed with urea (B33335) to form a 2,4,6-trihydroxy-5-substituted aminopyrimidine. google.compatsnap.com This intermediate is then chlorinated, yielding 2,4,6-trichloro-5-aminopyrimidine. google.compatsnap.com
The final step involves the selective nucleophilic substitution at the C2 position. To produce the 2-propylthio analog, 2,4,6-trichloro-5-aminopyrimidine is reacted with propanethiol. google.com This reaction is typically performed in the presence of a base and a transition metal catalyst (e.g., copper or palladium salts) in a solvent such as N,N-dimethylformamide or dichloromethane. google.com For the synthesis of the target compound, this compound, a similar reaction would be expected to proceed using an appropriate isopropyl nucleophile. This route is considered low-cost, simple to operate, and suitable for industrial manufacturing. google.compatsnap.com
Conversion from Related Pyrimidine Analogs
The target molecule can be constructed from various foundational pyrimidine structures. A prevalent starting material is barbituric acid or its 2-thio derivative, 2-thiobarbituric acid. google.com The synthesis of the 2-propylthio analog from 2-thiobarbituric acid involves a sequence of reactions:
Alkylation: Reaction with an alkylating agent (e.g., n-propane iodide) to introduce the propylthio group at the C2 position. google.com
Nitration: Introduction of a nitro group at the C5 position using fuming nitric acid. google.com
Chlorination: Conversion of the dihydroxy groups at C4 and C6 to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com
Reduction: The final reduction of the C5-nitro group to an amine, as detailed in section 2.2.1.3. google.com
This pathway demonstrates a typical conversion of a readily available pyrimidine analog into the more complex, functionalized target structure.
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of the key synthetic steps is crucial for reaction optimization and control.
Electron-Transfer Processes in Reductive Amination
The reduction of an aromatic nitro group to an amine by a metal, such as iron, is a heterogeneous reaction that proceeds through a series of single-electron transfer (SET) steps. nih.govorganic-chemistry.org Although the precise mechanism on the metal surface is complex, it is generally understood to involve the stepwise reduction of the nitro group. The metal donates electrons to the nitrogen atom, progressively lowering its oxidation state. Key intermediates in this process are the corresponding nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species. In an acidic environment, these intermediates are rapidly reduced further until the final amine (-NH₂) is formed.
Nucleophilic Attack Mechanisms during Chlorination
The conversion of 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a fundamental transformation. mdpi.comgoogle.com Dihydroxypyrimidines exist in tautomeric equilibrium with their keto forms (pyrimidinones). The reaction is often facilitated by a base like N,N-dimethylformamide (DMF), which can form a Vilsmeier-Haack type reagent with POCl₃.
The mechanism involves the activation of the pyrimidine's hydroxyl (or keto) groups by converting them into better leaving groups. The electron-withdrawing nature of the two ring nitrogen atoms makes the C4 and C6 positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The ring nitrogens play a crucial role by stabilizing the negatively charged anionic intermediate (Meisenheimer complex) that forms upon the attack of a chloride ion, thereby increasing the reactivity and facilitating the displacement of the activated oxygen group. mdpi.com
Optimization of Synthetic Pathways and Process Intensification
One route utilizing a diazonium salt intermediate was criticized for its cumbersome and harsh reaction conditions and the high cost of the platinum catalyst required for a subsequent hydrogenation step. patsnap.com An alternative using Raney-Ni to avoid the expensive platinum catalyst was deemed unsuitable for industrial production due to the flammability and safety risks associated with Raney-Ni. patsnap.com
Similarly, the use of nitric acid for nitration generates significant acidic waste, and the iron powder reduction step can be inefficient for large-scale operations. google.compatsnap.com In response, a method employing sodium dithionite for the reduction step was proposed as a superior alternative that is cheaper, faster, milder, and more scalable. google.com
Solvent System Selection and Optimization
The choice of solvent is a critical factor in the synthesis of pyrimidine derivatives, profoundly influencing reaction rates, yields, and the ease of product isolation. The synthesis of halogenated pyrimidines often involves multiple steps, each potentially requiring a different solvent system for optimal performance.
For chlorination steps, which are essential for producing the dichloro-functionality of the target compound, solvents such as phosphorus oxychloride (often used as both reagent and solvent), N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), 1,2-dichloroethane, and 1,2-dichlorobenzene (B45396) are frequently employed. google.com The selection is typically based on the specific chlorinating agent used and the required reaction temperature, which for halogenation is often in the range of 75° C to 95° C. google.com
In subsequent reaction steps, such as the introduction of the amine group or other substituents via nucleophilic substitution, a different set of solvents may be preferred. For the synthesis of related aminopyrimidines, multicomponent reactions have been successfully carried out in solvents like ethanol or acetonitrile. nanobioletters.comnih.gov In some patented procedures for analogous compounds, mixed solvent systems, for instance, a combination of water and an organic solvent like tetrahydrofuran (THF), are utilized. google.com The choice of solvent can also facilitate the formation of specific reactive species; for example, using alcohols like methanol or ethanol in the presence of a base like sodium hydroxide (B78521) can generate alkoxide ions that participate in the reaction. mdpi.com
The optimization of the solvent system involves balancing reactant solubility, reaction kinetics, and downstream processing considerations such as product precipitation and solvent removal.
Table 1: Solvent Systems in Related Pyrimidine Syntheses
| Reaction Type | Solvent(s) | Purpose/Observation | Source(s) |
| Halogenation | N,N-dimethylformamide, 1,2-dichloroethane | Used with halogenating agents like phosphorus oxychloride. | google.com |
| Cyclization/Condensation | Ethanol, Acetonitrile | Common in one-pot, multi-component reactions for pyrimidine ring formation. | nanobioletters.comnih.gov |
| Nucleophilic Substitution | Tetrahydrofuran (THF)/Water, Methanol, Ethanol | Mixed aqueous/organic systems or alcohols can be used for substitution reactions. | google.commdpi.com |
| Solid-Phase Synthesis | Dichloromethane (DCM), Dimethylformamide (DMF) | Used for coupling reactions and subsequent cleavage from the solid support. | acs.org |
Reagent Stoichiometry and Reaction Parameter Control
For instance, in syntheses involving the coupling of different fragments, reactants may be used in equimolar amounts or with a slight excess of one reagent to drive the reaction to completion. mdpi.comacs.org In one documented solid-phase synthesis of a pyrimidine derivative, 1.5 equivalents of an acetic acid derivative were used to ensure complete coupling to the resin. acs.org
Temperature is another critical parameter. The formation of the pyrimidine ring or subsequent functionalization steps can be highly temperature-dependent. A reaction for a pyrimidine derivative is noted to be carried out at temperatures ranging from 110° C to 160° C, while a separate halogenation step is preferably maintained between 75° C and 95° C. google.com Reaction times are also carefully optimized, with documented procedures for related compounds ranging from a few hours to 48 hours or more to ensure complete conversion. acs.orggoogle.com Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to quench the reaction before significant side-product formation occurs. mdpi.com
Table 2: Key Reaction Parameters in Pyrimidine Synthesis
| Parameter | Typical Range/Value | Significance | Source(s) |
| Stoichiometry | Equimolar or 1.5 equivalents of excess reagent | Drives reaction to completion; minimizes side products. | mdpi.comacs.org |
| Temperature | 75°C - 160°C | Controls reaction rate and selectivity. Specific ranges are optimal for different reaction types (e.g., halogenation vs. cyclization). | google.com |
| Reaction Time | 1 - 72 hours | Ensures complete conversion of starting materials. Monitored by TLC. | google.comorganic-chemistry.org |
| Base | NaOH, K₂CO₃, Piperidine | Used to catalyze cyclization, neutralize acidic byproducts, or generate nucleophiles. | nih.govmdpi.com |
Catalytic System Development (e.g., transition metal catalysis for related pyrimidine synthesis)
Modern synthetic strategies for pyrimidines heavily rely on catalysis to improve efficiency, selectivity, and environmental footprint. The development of catalytic systems, particularly those involving transition metals, has been instrumental in the synthesis of complex pyrimidine structures.
Transition metal catalysts are widely employed for various bond-forming reactions. mdpi.com
Copper (Cu) catalysis is noted for its versatility in pyrimidine synthesis, facilitating reactions such as the cyclization of ketones with nitriles and [3+3] cycloadditions. organic-chemistry.orgmdpi.comrsc.org
Palladium (Pd) catalysts , such as [Pd(PPh₃)₂Cl₂] combined with a copper co-catalyst (CuI), are effective for cross-coupling reactions to build substituted pyrimidines. growingscience.com
Iridium (Ir) catalysts have been used for the multicomponent synthesis of pyrimidines directly from amidines and alcohols. organic-chemistry.org
Zinc (Zn) catalysts , like ZnCl₂, are effective in promoting three-component coupling reactions to form disubstituted pyrimidines. organic-chemistry.org
Beyond transition metals, other catalytic systems are also prominent. Lewis acids such as aluminum chloride (AlCl₃) can catalyze cyclization reactions. google.com In recent years, there has been a significant push towards greener chemistry, leading to the development of heterogeneous nanocatalysts like ZnCr₂O₄ and magnetic Fe₃O₄ nanoparticles. nanobioletters.comgrowingscience.comrsc.org These catalysts offer advantages such as high efficiency, simple separation from the reaction mixture, and recyclability, which are highly desirable for industrial applications. nanobioletters.com
Table 3: Catalytic Systems in Pyrimidine Synthesis
| Catalyst Type | Example(s) | Application | Source(s) |
| Copper-Based | Cu(II) salts, CuI | Cycloaddition reactions, cyclization of ketones with nitriles. | mdpi.comrsc.org |
| Palladium-Based | [Pd(PPh₃)₂Cl₂] | Cross-coupling reactions for substituted pyrimidines. | growingscience.com |
| Iridium-Based | Iridium complexes | Regioselective multicomponent synthesis from amidines and alcohols. | organic-chemistry.org |
| Zinc-Based | ZnCl₂ | Three-component coupling reactions. | organic-chemistry.org |
| Lewis Acids | AlCl₃, ZnCl₂ | Cyclization reactions. | google.com |
| Nanocatalysts | ZnCr₂O₄, Fe₃O₄ | Green synthesis, one-pot multi-component reactions. | nanobioletters.comrsc.org |
Scalability and Industrial Feasibility Considerations
The transition from a laboratory-scale synthesis to industrial production introduces a distinct set of challenges. For a compound like this compound, which may serve as an intermediate in the pharmaceutical industry, scalability is paramount. An industrially feasible route must be cost-effective, safe, high-yielding, and environmentally sustainable.
Several factors are crucial for the scalability of pyrimidine synthesis:
Cost of Raw Materials: Routes that utilize inexpensive and readily available starting materials are preferred. Syntheses for related intermediates explicitly highlight low cost as a key advantage. google.compatsnap.com
Process Simplicity and Safety: Complex procedures with harsh reaction conditions are difficult to scale up. For example, syntheses requiring the use of fuming nitric acid or flammable catalysts like Raney-Ni are often deemed unsuitable for industrial production due to safety concerns and the need for specialized equipment. patsnap.com Similarly, the generation of diazonium salts, which requires strict temperature control, can be challenging on a large scale. patsnap.com
Purification Methods: Reliance on chromatographic purification is a major bottleneck in large-scale synthesis. patsnap.com Ideal industrial processes yield a product that can be purified by simple recrystallization or filtration.
Waste Management: The environmental impact of a synthetic route is a major consideration. Processes that generate large amounts of waste, such as acidic wastewater from nitration reactions, are less favorable. patsnap.com
Catalyst Selection: The use of expensive catalysts, such as those based on platinum, can render a process economically unviable for bulk production. google.compatsnap.com The development of recyclable heterogeneous catalysts is a key strategy to overcome this limitation. nanobioletters.com
Solid-phase synthesis has been explored as a method to scale up the production of pyrimidine derivatives, with strategies like using highly loaded resins to improve volume productivity. acs.org However, for bulk manufacturing, classical solution-phase synthesis that avoids costly reagents and complex operations remains the most common approach. google.compatsnap.com
Reactivity and Derivatization Strategies of 4,6 Dichloro 2 Isopropylpyrimidin 5 Amine
Nucleophilic Substitution Reactions at the Chlorinated Positions
The chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two ring nitrogen atoms. This allows for sequential and often regioselective displacement by a variety of nucleophiles.
Amination Reactions (e.g., with primary and secondary amines)
The reaction of dichloropyrimidines with amines is a common method for introducing nitrogen-based substituents. In related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), reactions with anilines and secondary aliphatic amines in the presence of a weak base lead to the selective displacement of a chloride group. researchgate.net The choice of base and solvent can significantly influence the reaction's outcome and selectivity. For instance, in the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with 4-methoxyaniline, using sodium hydrogen carbonate as the base resulted in a 95% yield of the monosubstituted product. researchgate.net
Studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that primary amines can displace the chlorine atom at the C4 position. chemrxiv.org However, under certain conditions, a subsequent substitution of the alkoxy group can occur, leading to a disubstituted product. chemrxiv.org This highlights the potential for multiple amination events on the dichloropyrimidine core, depending on the reaction conditions and the relative reactivity of the leaving groups. The presence of the amino group at C5 and the isopropyl group at C2 on the target molecule will sterically and electronically influence the substitution pattern, potentially favoring substitution at one of the chloro positions over the other.
Table 1: Examples of Amination Reactions on Related Dichloropyrimidine Systems
| Dichloropyrimidine Derivative | Amine | Base | Solvent | Product | Yield | Citation |
|---|---|---|---|---|---|---|
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4-Methoxyaniline | NaHCO₃ | Acetonitrile | 4-Chloro-N-(4-methoxyphenyl)-2-(methylsulfonyl)pyrimidin-6-amine | 95% | researchgate.net |
Note: Data is based on related dichloropyrimidine structures to infer potential reactivity.
Thiolation and Alkoxylation Reactions
Thiolation and alkoxylation reactions provide pathways to introduce sulfur and oxygen-based functional groups onto the pyrimidine ring. Similar to amination, these reactions proceed via a nucleophilic aromatic substitution mechanism. The reaction of dichloropyrimidines with thiols or alcohols (or their corresponding conjugate bases, thiolates and alkoxides) can lead to the displacement of one or both chlorine atoms.
In studies comparing the reactivity of various substituents on the pyrimidine ring, it has been noted that 2-chloro and 2-methylthio pyrimidines are significantly less reactive towards nucleophilic attack compared to 2-sulfonylpyrimidines. nih.gov This suggests that while direct thiolation with thiols is feasible, the reactivity of the chloro groups in 4,6-dichloro-2-isopropylpyrimidin-5-amine would be sufficient for substitution by thiolates.
Alkoxylation is also a well-established modification. For example, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with sodium methoxide (B1231860) in methanol (B129727) readily yields 4-chloro-6-methoxy-5-nitropyrimidine. chemrxiv.org The rate and selectivity of these reactions can be controlled by factors such as the nucleophilicity of the incoming alkoxide or thiolate, the solvent, and the reaction temperature.
Suzuki-Miyaura Cross-Coupling Reactions (based on related dichloropyrimidines)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and halogenated pyrimidines are excellent substrates for this transformation. mdpi.com The reaction typically involves a palladium catalyst, a base, and an organoboron reagent (boronic acid or ester). For dichloropyrimidines, the reaction can often be performed sequentially due to the differing reactivity of the halogen positions. researchgate.net
In the case of 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. mdpi.comnih.gov This regioselectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com Microwave-assisted Suzuki couplings have been shown to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loadings. mdpi.com A variety of palladium catalysts, such as Pd(PPh₃)₄, can be employed along with bases like K₂CO₃ or K₃PO₄ in solvents such as 1,4-dioxane. mdpi.commdpi.com Electron-rich boronic acids tend to give better yields in these coupling reactions. mdpi.com
Table 2: Conditions for Suzuki-Miyaura Coupling on Dichloropyrimidines
| Dichloropyrimidine | Boronic Acid | Catalyst | Base | Solvent | Temperature | Product | Citation |
|---|---|---|---|---|---|---|---|
| 2,4-dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 120°C (Microwave) | 2-Chloro-4-phenylpyrimidine | mdpi.com |
Note: This data is from related dichloropyrimidine systems and serves to illustrate the general conditions applicable to this compound.
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-couplings can be applied to dichloropyrimidines to form C-C or C-heteroatom bonds. chemie-brunschwig.ch These reactions expand the scope of possible derivatizations.
Stille Coupling: This reaction uses organostannane reagents and a palladium catalyst. It is a versatile method for creating carbon-carbon bonds. chemie-brunschwig.ch
Negishi Coupling: Involving organozinc reagents, this coupling is known for its high reactivity and functional group tolerance. nih.gov
Heck Reaction: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemie-brunschwig.ch
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for forming C-N bonds, often under milder conditions and with a broader substrate scope.
Ullmann Reaction: A classical copper-catalyzed coupling of two aryl halides to form a biaryl compound, this reaction can also be applied to heteroaryl halides. chemie-brunschwig.ch
The general catalytic cycle for many of these reactions involves oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the product and regenerate the catalyst. youtube.com
Reactions Involving the Pyrimidine-5-amino Group
The exocyclic amino group at the C5 position offers another site for derivatization, allowing for the introduction of a wide range of functionalities through reactions such as acylation and sulfonylation.
Acylation and Sulfonylation Reactions
The amino group on the pyrimidine ring can be readily acylated or sulfonylated using acyl halides, anhydrides, or sulfonyl halides, typically in the presence of a base to neutralize the acid byproduct.
Acylation of aminopyrimidines is a well-documented transformation. Studies on 2-amino-4-hydroxypyrimidines show that they undergo O-acylation and O-sulphonylation, with the presence of a bulky substituent at the C2 position promoting the reaction. rsc.org While this study focuses on a different isomer, the principles of acylating an amino group on a pyrimidine ring are transferable. The reactivity of the 5-amino group in this compound towards acylation would allow for the synthesis of various amide derivatives. Enzymatic methods have also been developed for the regioselective acylation of amino groups on pyrimidine derivatives. nih.gov
Sulfonylation of the amino group to form sulfonamides can be achieved by reacting the aminopyrimidine with a sulfonyl chloride in the presence of a base like pyridine. This introduces a sulfonyl group, which can significantly alter the chemical and biological properties of the parent molecule.
Formation of Schiff Bases and Related Imine Derivatives
The presence of a primary amino group at the C-5 position enables the formation of Schiff bases, or imines, through condensation with various carbonyl compounds. This reaction is a fundamental transformation for primary amines and is widely employed in synthetic chemistry. nih.govwikipedia.org
The general mechanism involves the nucleophilic attack of the 5-amino group onto the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms an unstable hemiaminal intermediate, which subsequently undergoes dehydration to yield the stable C=N double bond of the imine. researchgate.net While specific studies detailing this reaction for this compound are not prevalent, the reaction is a common strategy for derivatizing aminopyrimidines. nih.gov The reaction of aminopyrimidines with aldehydes is a frequently used method to generate pyrimidine-based Schiff bases. nih.gov
Table 1: General Scheme for Schiff Base Formation
| Reactant A | Reactant B | Product | Reaction Type |
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | 4,6-Dichloro-N-(alkylidene/benzylidene)-2-isopropylpyrimidin-5-amine | Condensation |
This transformation provides a versatile route to elaborate the pyrimidine scaffold, introducing a wide range of substituents (R, R') derived from the carbonyl component. The resulting imine functionality can also serve as a handle for further synthetic modifications.
Cyclization Reactions to Form Fused Heterocycles (e.g., pyrrolo[2,3-d]pyrimidines)
The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. These scaffolds are of significant interest in medicinal chemistry. nih.govmdpi.com A primary synthetic route involves building the pyrrole (B145914) ring onto the existing pyrimidine core by utilizing the reactivity of the 5-amino group in conjunction with an adjacent chloro substituent at C4 or C6. benthamdirect.com
A common strategy involves the reaction of the 5-aminopyrimidine (B1217817) with a suitable two-carbon electrophile, such as an α-halo ketone or α-halo aldehyde. The initial step is typically the formation of an intermediate via reaction at the 5-amino group, followed by an intramolecular nucleophilic aromatic substitution (SNAr). In this cyclization step, a newly formed nucleophilic center attacks the C4 or C6 position, displacing the chloride and closing the five-membered pyrrole ring. This approach provides a direct pathway to the pyrrolo[2,3-d]pyrimidine core. benthamdirect.comnih.gov
Research on related 4-chloro-7H-pyrrolo[2,3-d]pyrimidines demonstrates that the C4-chloro atom is readily displaced by amines to build molecular complexity. mdpi.com Similarly, starting from a 4,6-diaminopyrimidine, cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through steps including reaction with a chloroacetaldehyde (B151913) equivalent or via Sonogashira coupling followed by cyclization. benthamdirect.com These established methodologies underscore the potential of this compound as a precursor for a diverse range of fused heterocyclic structures.
Reactivity of the Isopropyl Substituent
The isopropyl group at the C-2 position is generally the least reactive site on the this compound molecule under typical synthetic conditions. The pyrimidine ring's electron-deficient nature and the high reactivity of the chloro- and amino- groups mean that most synthetic transformations target these other positions.
Direct functionalization of the isopropyl group on the this compound core is not extensively documented in scientific literature. This is likely due to the overwhelming reactivity of the chloro substituents in nucleophilic substitution reactions and the amino group in condensation or acylation reactions.
Theoretically, functionalization could be envisioned through free-radical reactions. For instance, radical halogenation could potentially occur at the tertiary C-H bond of the isopropyl group, which is typically the most susceptible site for such reactions on an alkyl chain. However, such conditions are often harsh and lack selectivity, which would likely lead to a complex mixture of products and degradation of the sensitive pyrimidine ring. Synthetic strategies in pyrimidine chemistry almost invariably focus on the more predictable and controllable reactions of the heterocyclic ring itself. nih.govchinesechemsoc.org
Oxidation and Reduction Pathways of the Pyrimidine Ring System
The pyrimidine core and its substituents can undergo both oxidation and reduction reactions, altering the compound's structure and properties.
Reduction: The chloro-substituted pyrimidine ring is susceptible to reduction under various conditions. Two primary reduction pathways are relevant:
Reductive Dehalogenation: The carbon-chlorine bonds at the C4 and C6 positions can be cleaved through catalytic hydrogenation. This process typically involves a palladium catalyst (e.g., Pd/C) and a hydrogen source, leading to the replacement of chlorine atoms with hydrogen. This is a common method for the dehalogenation of chloropyrimidines.
Ring Reduction: The electron-deficient pyrimidine ring itself can be reduced. Cyclic voltammetry studies on 4,6-dichloropyrimidine (B16783) have shown cathodic waves corresponding to the reduction of the pyrimidine ring in addition to the cleavage of the C-Cl bonds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) have been shown to reduce the pyrimidine ring in some derivatives, often yielding dihydropyrimidines.
Oxidation: The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically forming N-oxides. This transformation is generally accomplished using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. cdnsciencepub.com The regioselectivity of N-oxidation can be influenced by the electronic effects of the ring substituents. cdnsciencepub.comresearchgate.net For unsymmetrical pyrimidines, oxidation often occurs at the nitrogen atom that is para to a strong electron-donating group. cdnsciencepub.com In the case of this compound, the potent electron-donating 5-amino group would likely direct oxidation preferentially to the N-1 position. The formation of di-N-oxides is also possible but less common. researchgate.net Such N-oxidation can be a useful strategy to modify the electronic properties of the ring and introduce new reactivity. rsc.orgrsc.org
Chemo-, Regio-, and Stereoselectivity in Reactions
Selectivity is a crucial aspect of the reactivity of this compound, given its multiple functional groups.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atoms are the most reactive sites. Nucleophiles will preferentially attack the C4 or C6 positions over reacting with the amino or isopropyl groups under typical SNAr conditions. Chemoselectivity can also be observed when different types of nucleophiles are used; for instance, studies on the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine show that neutral anilines selectively displace a chloride, whereas deprotonated anilines can be directed to displace the sulfone group, demonstrating that reaction conditions can tune the site of reactivity. researchgate.net
Regioselectivity: This pertains to the position at which a reaction occurs. The pyrimidine ring is electron-deficient, and this effect is most pronounced at the C2, C4, and C6 positions. It is well-established in pyrimidine chemistry that the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. guidechem.com This heightened reactivity is due to superior stabilization of the Meisenheimer complex intermediate by both ring nitrogens. Therefore, the first nucleophilic substitution on this compound will occur exclusively at either the C4 or C6 position, which are electronically equivalent in the starting material. Once one chlorine is substituted, the electronic nature of the new substituent will influence the reactivity of the remaining chlorine atom.
Stereoselectivity: This is not a major consideration for the parent molecule as it is achiral. Stereoselectivity would become relevant if a reaction introduces a new chiral center. For example, if a chiral nucleophile were used in a substitution reaction, a mixture of diastereomers could be formed. Similarly, if the isopropyl group were to be functionalized in a way that creates a stereocenter, controlling the stereochemical outcome would be a synthetic challenge.
Table 2: Summary of Selectivity in Reactions of Dichloropyrimidines
| Reaction Type | Position Reactivity Order | Controlling Factors | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | C4/C6 > C2 | Electronic activation by ring nitrogens | guidechem.com |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | C4/C6 > C2 | Catalyst coordination and oxidative addition efficiency | guidechem.com |
| N-Oxidation | N1 or N3 | Electronic directing effects of substituents (e.g., amino group) | cdnsciencepub.com |
Advanced Spectroscopic and Computational Analysis of 4,6 Dichloro 2 Isopropylpyrimidin 5 Amine
Spectroscopic Methodologies for Structural Elucidation and Electronic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4,6-Dichloro-2-isopropylpyrimidin-5-amine, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl and amine protons. The single proton on the isopropyl's tertiary carbon would appear as a septet, while the six equivalent protons of the two methyl groups would present as a doublet due to coupling with the adjacent single proton. The two protons of the amine group (-NH₂) would likely appear as a single, broad singlet. For a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), the amine protons are observed as a singlet at 5.85 ppm in DMSO-d₆. ichemical.com
¹³C NMR: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For the target molecule, seven distinct signals are predicted: two for the isopropyl group (methine and methyl carbons) and five for the pyrimidine (B1678525) ring carbons. The chemical shifts of the ring carbons are influenced by the electron-withdrawing chlorine atoms and the electron-donating amine and isopropyl groups. Data from analogous compounds like 5-Amino-4,6-dichloro-2-methylpyrimidine and 2-Amino-4,6-dichloropyrimidine can help in assigning these signals. nih.govchemicalbook.com
Predicted NMR Data for this compound
| Nucleus | Predicted Signal Type | Predicted Chemical Shift (ppm) Range | Notes |
|---|---|---|---|
| ¹H | Septet | 3.0 - 3.5 | Isopropyl CH |
| ¹H | Doublet | 1.2 - 1.4 | Isopropyl CH₃ |
| ¹H | Broad Singlet | 5.5 - 6.0 | Amine NH₂ |
| ¹³C | 1 | 160 - 170 | C2 (attached to isopropyl and N) |
| ¹³C | 1 | 150 - 160 | C4/C6 (attached to Cl) |
| ¹³C | 1 | 115 - 125 | C5 (attached to NH₂) |
| ¹³C | 1 | 30 - 40 | Isopropyl CH |
| ¹³C | 1 | 20 - 25 | Isopropyl CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
The molecular formula for this compound is C₇H₉Cl₂N₃, corresponding to a molecular weight of approximately 206.07 g/mol . bldpharm.com The high-resolution mass spectrum would show a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Electron impact ionization would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would likely include:
Loss of a methyl radical: [M - CH₃]⁺, a common fragmentation for isopropyl groups.
Loss of a chlorine atom: [M - Cl]⁺.
Loss of HCl: [M - HCl]⁺.
Rupture of the pyrimidine ring: leading to various smaller charged fragments.
Predicted Key Mass Spectrometry Fragments
| Fragment Ion | m/z (for ³⁵Cl) | Notes |
|---|---|---|
| [C₇H₉Cl₂N₃]⁺ | 205 | Molecular Ion (M)⁺ |
| [C₆H₆Cl₂N₃]⁺ | 190 | Loss of methyl radical (M-15)⁺ |
| [C₇H₉ClN₃]⁺ | 170 | Loss of a chlorine radical (M-35)⁺ |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
For this compound, the spectra would be characterized by absorption bands corresponding to its constituent parts. The amine group would show N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The isopropyl group would be identified by its characteristic C-H stretching and bending vibrations. The pyrimidine ring itself would produce a series of complex "fingerprint" vibrations from C=C and C=N stretching and ring deformation modes. The C-Cl bonds would exhibit stretching vibrations at lower frequencies, typically in the 600-800 cm⁻¹ range. Analysis of similar molecules provides a basis for these assignments. nih.gov
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Isopropyl (-CH(CH₃)₂) | C-H Stretch | 2850 - 3000 |
| Pyrimidine Ring | C=N / C=C Stretch | 1400 - 1600 |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| C-Cl | C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic and heterocyclic compounds like pyrimidine exhibit characteristic absorptions due to π-π* and n-π* transitions. The pyrimidine ring of this compound contains both π electrons and non-bonding (n) electrons on the nitrogen atoms, which are expected to produce strong absorption bands in the UV region.
The positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the ring. The electron-donating amine and isopropyl groups and the electron-withdrawing chloro groups will all modulate the energy of the molecular orbitals, thus shifting the absorption bands. Furthermore, UV-Vis spectroscopy can be employed to study the basicity of the molecule by measuring the pKa. By recording spectra at different pH values, the protonation state of the pyrimidine nitrogens and the exocyclic amine can be monitored, as protonation alters the electronic structure and causes shifts in the absorption maxima.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and the conformation of the molecule, including the planarity of the pyrimidine ring and the orientation of its substituents.
From the crystallographic data, a Hirshfeld surface analysis can be performed. This powerful computational tool visualizes and quantifies the various intermolecular interactions that stabilize the crystal lattice. For this molecule, key interactions would include:
Hydrogen Bonds: The amine group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Cl bonds with neighboring molecules.
Halogen Bonds: The chlorine atoms can participate in C-Cl···N or C-Cl···Cl interactions.
The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact, and decomposed into a 2D fingerprint plot that provides a quantitative summary of the different types of interactions.
Quantum Chemical and Computational Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a powerful complement to experimental data. These computational studies can predict and help interpret the spectroscopic results. For this compound, DFT calculations could be used to:
Optimize Molecular Geometry: Predict bond lengths and angles in the gas phase, which can be compared to solid-state X-ray data.
Predict Vibrational Frequencies: Calculate the IR and Raman spectra to aid in the assignment of experimental bands.
Simulate NMR Spectra: Predict ¹H and ¹³C chemical shifts, which is valuable for confirming structural assignments.
Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic transitions observed in UV-Vis spectroscopy.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying sites susceptible to electrophilic and nucleophilic attack.
By combining these advanced spectroscopic and computational methods, a complete and detailed understanding of the structural and electronic properties of this compound can be achieved.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a preferred tool for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. irjweb.com
For pyrimidine derivatives, calculations are frequently performed using hybrid functionals like B3LYP combined with various basis sets, such as 6-311G or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. irjweb.comresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net An optimized geometry is confirmed when no imaginary frequencies are found, indicating a true minimum on the potential energy surface. irjweb.com The resulting structural parameters provide a foundation for all further computational analyses. Studies on related halogenated pyrimidines have successfully employed DFT to understand the effects of substituents on the molecular geometry and electronic properties. nih.govnih.gov
Table 1: Representative Geometric Parameters from DFT Optimization (Note: The following values are illustrative for a pyrimidine system and not specific to this compound, as such data is not available in the cited literature.)
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-N (ring) | Carbon-Nitrogen bond length within the pyrimidine ring. | ~1.34 Å |
| C-C (ring) | Carbon-Carbon bond length within the pyrimidine ring. | ~1.40 Å |
| C-Cl | Carbon-Chlorine bond length. | ~1.74 Å |
| N-C-N | Bond angle within the pyrimidine ring. | ~126° |
| C-C-Cl | Bond angle involving the chlorine substituent. | ~120° |
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. irjweb.comnih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov Analysis of the distribution of these orbitals reveals the likely sites for charge transfer within the molecule. mdpi.com For a molecule like this compound, the HOMO is expected to be localized around the electron-rich amino group and the pyrimidine ring, while the LUMO may be distributed across the ring and the electronegative chlorine atoms.
Table 2: Frontier Molecular Orbital Energy Parameters (Note: Specific values for this compound are not available in the cited literature.)
| Parameter | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Not Available in Literature |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Not Available in Literature |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Not Available in Literature |
Electrostatic Potential (MEP) Mapping for Site Reactivity
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be expected around the electronegative nitrogen atoms of the pyrimidine ring and the lone pair of the amino group. Regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the amine group. researchgate.net Green areas represent neutral or zero potential. The MEP map provides a comprehensive picture of the molecule's polarity and its potential interaction sites for hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy. youtube.com This analysis is particularly useful for studying hyperconjugative interactions and intramolecular charge transfer (ICT).
Conformation Analysis and Potential Energy Surface Mapping
For molecules with flexible groups, such as the isopropyl group in this compound, conformational analysis is essential to identify the most stable three-dimensional structures. This is achieved by mapping the Potential Energy Surface (PES). A PES scan involves systematically rotating one or more dihedral angles and calculating the energy at each step. nih.gov
By rotating the C-C bond connecting the isopropyl group to the pyrimidine ring, a PES map can be generated. The points on this surface with the lowest energy correspond to the most stable conformers. nih.gov This analysis is crucial because the molecule's conformation can significantly influence its physical properties and biological activity. Studies on similar molecules have shown that even subtle changes in substituent orientation can lead to different crystal packing and intermolecular interactions. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). doaj.orgrsc.org This method can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*). researchgate.net
For halogenated pyrimidines, computational studies have shown that the position and nature of the halogen substituent significantly affect the absorption spectra. rsc.orgau.dk Similarly, theoretical calculations can predict vibrational frequencies (FT-IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov Comparing these predicted spectra with experimental data helps to confirm the molecular structure and provides a deeper understanding of its electronic properties.
Table 3: Predicted Electronic Absorption Properties (Illustrative) (Note: Specific TD-DFT data for this compound is not available in the cited literature.)
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contributions |
|---|---|---|---|
| S1 | Not Available | Not Available | Not Available |
| S2 | Not Available | Not Available | Not Available |
| S3 | Not Available | Not Available | Not Available |
Investigation of Intermolecular Interactions and Crystal Packing by Energy Framework Analysis
Understanding how molecules pack in a crystal is crucial for predicting material properties. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. doaj.org This method, often used in conjunction with Hirshfeld surface analysis, calculates the different components of the interaction energy—electrostatic, dispersion, polarization, and repulsion—between a central molecule and its neighbors. rasayanjournal.co.inmdpi.com
Theoretical Mechanistic Studies of Reactions
The reaction mechanisms of this compound, particularly its behavior in nucleophilic aromatic substitution (SNAr) reactions, can be elucidated through theoretical and computational chemistry. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, a robust understanding can be built by analyzing studies on analogous dichloropyrimidine systems. These studies consistently employ quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to predict reactivity and regioselectivity.
The core of the pyrimidine ring in this compound features two electrophilic carbon centers at the C4 and C6 positions, where the chlorine atoms act as leaving groups. The presence of the electron-donating amino group at the C5 position and the isopropyl group at the C2 position significantly influences the electronic and steric environment of the pyrimidine ring, thereby dictating the outcome of SNAr reactions.
Theoretical studies on related dichloropyrimidines, such as 2,4-dichloropyrimidines and 4,6-dichloropyrimidines with various substituents, provide a framework for understanding the potential reaction pathways. mdpi.comwuxiapptec.comwuxiapptec.com The regioselectivity of SNAr reactions on dichloropyrimidine scaffolds is highly sensitive to the electronic nature of the substituents on the ring. wuxiapptec.comwuxiapptec.com
Computational models, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting the site of nucleophilic attack. For an SNAr reaction, the nucleophile will preferentially attack the carbon atom with the largest LUMO lobe. wuxiapptec.com In many dichloropyrimidine systems, the LUMO is distributed over the carbon atoms bearing the chlorine atoms. The relative size of the LUMO lobes at these positions can predict the regioselectivity of the substitution.
Furthermore, the calculation of transition state energies provides a more quantitative prediction of reaction outcomes. A lower activation energy for substitution at one position over another indicates a kinetically favored reaction pathway. For instance, in the case of 2,4-dichloropyrimidine (B19661) with an electron-donating substituent at the C6 position, QM analysis has shown that the SNAr reaction proceeds preferentially at the C2 position, a reversal of the usual C4 selectivity. wuxiapptec.comwuxiapptec.com This is attributed to the electronic influence of the substituent on the transition state energies.
For this compound, the symmetrically substituted chlorine atoms at C4 and C6 would be electronically equivalent in the absence of other influences. However, the presence of the C5-amino group, an electron-donating group, is expected to influence the reactivity of the adjacent chloro groups. Similarly, the 2-isopropyl group, while primarily exerting a steric effect, also has a weak electron-donating character.
Recent computational studies have also highlighted that SNAr reactions can proceed through either a classical stepwise mechanism, involving a discrete Meisenheimer intermediate, or a concerted mechanism where bond formation and bond breaking occur in a single transition state. The nature of the substituents, the nucleophile, and the leaving group all play a role in determining the operative mechanism.
To illustrate the power of computational analysis in predicting regioselectivity, the following table summarizes findings from theoretical studies on related dichloropyrimidine compounds.
| Substrate | Reactant | Predicted/Observed Selectivity | Theoretical Method | Key Findings | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Amine | C4-selective | DFT | LUMO is primarily distributed at C4. | wuxiapptec.com |
| 2,4-Dichloro-6-methoxypyrimidine | Amine | C2-selective | DFT | The electron-donating OMe group reverses the typical C4 selectivity. | wuxiapptec.com |
| 2-MeSO2-4-chloropyrimidine | Alkoxide | C2-selective | QM Analysis | Hydrogen bonding between the alkoxide and the MeSO2 group directs the reaction to the C2 position. | wuxiapptec.com |
| 2-MeSO2-4-chloropyrimidine | Amine | C4-selective | QM Analysis | In the absence of strong directing interactions, substitution occurs at the more electronically deficient C4 position. | wuxiapptec.com |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | Mono-substitution at C4/C6 | Experimental | Symmetrically substituted dichloropyrimidines react readily with various amines. | mdpi.com |
Based on these analogous systems, it can be hypothesized that for this compound, nucleophilic attack will occur at either the C4 or C6 position. The steric bulk of the C2-isopropyl group is unlikely to significantly differentiate between the C4 and C6 positions. The electronic influence of the C5-amino group would be the primary determinant of any potential regioselectivity between these two formally equivalent sites, although significant selectivity is not expected unless specific interactions with the incoming nucleophile are at play. A detailed DFT study on this compound would be necessary to definitively predict its reactivity and the precise mechanistic pathway of its SNAr reactions.
Role As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives
The inherent reactivity of the chloro and amino substituents on the pyrimidine ring makes 4,6-dichloro-2-isopropylpyrimidin-5-amine an excellent precursor for a wide array of pyrimidine derivatives. The strategic manipulation of these functional groups is key to its synthetic versatility.
The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of functional groups. For instance, reactions with amines or alcohols can lead to the corresponding amino or alkoxy pyrimidines. The 5-amino group can also be a site for further chemical modification, such as acylation or participation in condensation reactions. The differential reactivity of the two chlorine atoms, influenced by the electronic effects of the adjacent amino and isopropyl groups, can be exploited to achieve selective substitution.
Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives readily undergo SNAr reactions with various nucleophilic amines under conventional conditions. mdpi.com The presence of two nitrogen atoms within the pyrimidine ring enhances its reactivity towards nucleophilic attack by stabilizing the anionic intermediates. mdpi.com
The chlorine atoms on the pyrimidine ring are not only reactive towards nucleophilic substitution but also serve as handles for palladium-catalyzed cross-coupling reactions. These modern synthetic methods, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enable the formation of carbon-carbon and carbon-nitrogen bonds, thereby introducing a wide range of aryl, heteroaryl, and substituted amino moieties onto the pyrimidine scaffold.
For example, the introduction of a second amino substituent in 4-amino-6-chloropyrimidines has been successfully achieved using Pd(0) catalysis. nih.gov This demonstrates the feasibility of using cross-coupling strategies to build molecular complexity from the dichloropyrimidine core. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov
Table 1: Examples of Functionalization Reactions on Dichloropyrimidine Scaffolds
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Aromatic Substitution (Amination) | Adamantane-containing amines, with or without base | Mono- or di-aminated pyrimidines nih.gov |
| Nucleophilic Aromatic Substitution (Alkoxylation) | Alcohols (e.g., ethanol (B145695), methanol) with NaOH | Alkoxypyrimidine derivatives mdpi.com |
| Palladium-Catalyzed Amination | Pd(0) catalyst, ligands (e.g., DavePhos, BINAP), amine | Di-substituted aminopyrimidines nih.gov |
Building Block for Fused Heterocyclic Systems
The arrangement of the amino and chloro groups on the this compound core makes it an ideal precursor for the synthesis of fused heterocyclic systems. These bicyclic structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
The vicinal arrangement of the 5-amino group and the 4-chloro substituent allows for cyclization reactions to form five-membered rings fused to the pyrimidine core. For instance, reaction with α-haloketones can lead to the formation of a pyrrolo[2,3-d]pyrimidine ring system.
Furthermore, the 5-amino group can be diazotized and subsequently cyclized to form a triazole ring, leading to the formation of triazolo[4,5-d]pyrimidines. uliege.be This strategy is particularly relevant in the synthesis of analogues of the antiplatelet drug Ticagrelor. The process typically involves the reaction of the 5-aminopyrimidine (B1217817) with sodium nitrite (B80452) in the presence of an acid to generate the fused triazole ring. uliege.be
Intermediate in the Construction of Pharmaceutical Scaffolds (e.g., related to Ticagrelor synthesis)
One of the most prominent applications of chloro-substituted aminopyrimidines, such as the related compound 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), is as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. uliege.bechemicalbook.comgoogle.com Ticagrelor features a triazolo[4,5-d]pyrimidine core, which is constructed from this pyrimidine building block. uliege.be
In the synthesis of Ticagrelor and its analogues, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is introduced early in the synthetic sequence. uliege.begoogle.com The two chloro groups provide handles for the sequential introduction of the side chains of the final drug molecule. One of the chlorine atoms is typically displaced by a nucleophilic amine, followed by the diazotization and cyclization of the 5-amino group to form the triazole ring. uliege.be The remaining chlorine atom is then substituted in a subsequent step. This strategic, stepwise functionalization underscores the importance of this intermediate in the efficient and controlled construction of complex pharmaceutical agents. uliege.be The synthesis of Ticagrelor from this intermediate can be achieved in a high-yielding, multi-step process suitable for industrial production. google.com
Challenges and Innovations in Industrial-Scale Synthesis of Downstream Products
There is no specific information available in the reviewed literature concerning the challenges or innovations in the industrial-scale synthesis of downstream products derived from this compound. Research and patents for related compounds, such as the propylthio analogue, focus on overcoming challenges like the use of hazardous reagents (e.g., fuming nitric acid), expensive catalysts (e.g., platinum on carbon), and complex purification methods that are unsuitable for large-scale production. google.comgoogle.com Innovations in those syntheses often involve developing shorter, more cost-effective routes with milder reaction conditions and cheaper, more environmentally friendly reagents. google.com
Application in the Synthesis of Agrochemical Intermediates
No specific applications of this compound as an intermediate in the synthesis of agrochemicals have been documented in the available scientific literature or patent filings. While pyrimidine derivatives are a known class of compounds used in the development of agrochemicals, the specific contribution of this isopropyl-substituted dichloropyrimidine amine is not reported.
Contributions to the Development of Novel Materials with Specific Properties
There is no information in the public domain that details the use or contribution of this compound to the development of novel materials. The development of novel materials is a broad field, encompassing areas from nanophase metals and amorphous alloys to advanced polymers and functional materials for energy and biological applications. However, no connection between these fields and the specified compound has been established in the reviewed sources.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Traditional methods for synthesizing pyrimidine (B1678525) derivatives have often relied on harsh reagents and energy-intensive conditions. powertechjournal.com Future research should prioritize the development of green and sustainable synthetic pathways to 4,6-dichloro-2-isopropylpyrimidin-5-amine and its analogs.
Key Research Objectives:
Multicomponent Reactions: Investigating one-pot, multicomponent reactions could provide an efficient and atom-economical route to highly substituted pyrimidines. acs.orgresearchgate.net For instance, a regioselective, iridium-catalyzed multicomponent synthesis has been reported for producing various pyrimidines from amidines and alcohols, which are accessible from biomass. acs.org
Green Catalysts and Solvents: The exploration of reusable, heterogeneous, and metal-free catalysts, along with benign solvents like water, can significantly reduce the environmental impact of synthesis. researchgate.netresearchgate.net Nano-SiO2 and nano-ZnO have been successfully used as catalysts in the green synthesis of other pyrimidine derivatives. researchgate.net
Energy-Efficient Methods: The use of microwave and ultrasound-assisted synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netpowertechjournal.com
Renewable Feedstocks: A long-term goal would be to develop synthetic routes that utilize renewable biomass as the starting material, aligning with the principles of sustainable chemistry. acs.org A patent for a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013), describes a method using affordable reagents and mild conditions suitable for industrial production. google.com
Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Methodology | Advantages | Disadvantages | Relevant Findings |
|---|---|---|---|
| Traditional Synthesis | Well-established protocols | Use of hazardous solvents and reagents, high energy input, often multi-step. powertechjournal.com | N/A |
| Multicomponent Reactions | High atom economy, reduced waste, access to diverse products. acs.org | May require catalyst development for specific regioselectivity. | Iridium-catalyzed synthesis from amidines and alcohols yields up to 93%. acs.org |
| Green Catalysis | Reusable catalysts, use of non-toxic solvents like water. researchgate.net | Catalyst deactivation can be an issue. | Nano-SiO2 and ZnO have been effective for pyrano[2,3-d]pyrimidines. researchgate.net |
| Microwave/Ultrasound | Rapid reactions, high yields, energy efficiency. researchgate.netpowertechjournal.com | Scalability can be a challenge. | Microwave-assisted synthesis of bisfused pyrido[2,3-d]pyrimidines achieved high yields in minutes. researchgate.net |
Exploration of Underutilized Reactivity Modes
The reactivity of this compound is largely dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). While SNAr reactions are common for functionalizing dichloropyrimidines, the regioselectivity can be highly sensitive to substituents on the ring. wuxiapptec.com
Potential Research Areas:
Regioselective SNAr Reactions: A systematic study of SNAr reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) is needed. Quantum mechanics (QM) analysis can help predict the regioselectivity (C4 vs. C6 substitution), which is influenced by electronic and steric effects. wuxiapptec.com For 2,4-dichloropyrimidines, electron-donating groups at the C6 position can favor substitution at the C2 position over the typically more reactive C4 position. wuxiapptec.com
Cross-Coupling Reactions: The chlorine atoms provide handles for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are currently underutilized for this class of compounds. This would enable the introduction of diverse carbon-based substituents.
Directed Metalation: The amine group could potentially direct ortho-metalation, allowing for functionalization of the C5 position, although this is not a common reactivity mode for pyrimidines.
Photochemistry and Electrochemistry: These techniques offer alternative activation modes and could lead to novel transformations and the synthesis of unique molecular structures. syrris.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. powertechjournal.commit.edu
Future Computational Studies:
Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov Such models have been successfully used for other pyrimidine and uracil (B121893) derivatives. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic structure, molecular orbitals (e.g., LUMO distribution), and reaction mechanisms. wuxiapptec.comoup.com This can provide insights into the regioselectivity of SNAr reactions and predict the feasibility of other transformations. wuxiapptec.com
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound derivatives, aiding in the design of more potent compounds. acs.orgacs.org
AI-Assisted Reaction Design: Artificial intelligence and machine learning can be used to predict reaction outcomes and suggest optimal reaction conditions, streamlining the synthetic process. powertechjournal.commit.edu
Design and Synthesis of Pyrimidine-Based Molecular Architectures for Material Science Applications
Pyrimidine-containing compounds have found applications in material science as dyes, nonlinear optical materials, and components of organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound makes it an interesting building block for novel functional materials.
Potential Applications in Material Science:
Organic Dyes: By functionalizing the pyrimidine core through its chloro and amine groups, it may be possible to create novel azo disperse dyes with tailored photophysical properties. nih.gov
OLEDs: Pyrimidine derivatives have been used as thermally activated delayed fluorescence (TADF) emitters. nih.gov The electronic properties of this compound could be tuned to develop new materials for efficient blue electroluminescence.
Molecular Switches: The reactivity of the chloro groups could be exploited to create molecular switches that respond to external stimuli like light or pH.
Functional Polymers: Incorporation of this pyrimidine unit into a polymer backbone could lead to materials with interesting electronic, optical, or thermal properties.
Integration with Flow Chemistry and Automated Synthesis Methodologies
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, reproducibility, and efficiency, as well as the ability to rapidly generate libraries of compounds. syrris.comyoutube.com
Future Directions in Synthesis Automation:
High-Throughput Library Synthesis: An automated flow chemistry system could be used to synthesize a large library of derivatives of this compound by varying the nucleophiles in SNAr reactions or the coupling partners in cross-coupling reactions. syrris.com This would be invaluable for screening for biological activity or material properties.
Reaction Optimization: Automated systems coupled with machine learning algorithms can efficiently optimize reaction conditions (e.g., temperature, residence time, stoichiometry) to maximize yield and minimize byproducts. nih.govmit.edu
Telescoped Synthesis: Multi-step synthetic sequences could be "telescoped" in a continuous flow setup, eliminating the need for isolation and purification of intermediates, thereby saving time and resources. syrris.commit.edu
On-Demand Synthesis: Flow chemistry allows for the safe, on-demand generation of potentially hazardous intermediates or products, which is a significant advantage over storing large quantities of these materials. youtube.com
Q & A
Basic Questions
Q. What are the standard synthetic protocols for 4,6-dichloro-2-isopropylpyrimidin-5-amine, and how can reaction yields be maximized?
- Methodology : The compound is synthesized via nucleophilic substitution of 4,6-dichloro-2-hydroxypyrimidine with isopropylamine under reflux in a polar aprotic solvent (e.g., DMSO). Key parameters include temperature control (typically 80–100°C) and stoichiometric excess of the amine. Yields (~69%) are optimized by maintaining anhydrous conditions and using catalytic bases like triethylamine to neutralize HCl byproducts .
- Characterization : Post-synthesis purification via recrystallization (melting point: 175–176°C) and structural confirmation using H/C NMR (e.g., δ = 7.31 ppm for NH, 3.46 ppm for CH isopropyl) and elemental analysis (C: 40.57%, N: 20.67%) are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Approach :
- NMR : H NMR identifies NH protons (broad singlet at ~7.3 ppm) and isopropyl CH/CH splitting patterns (septet at 3.46 ppm, doublet at 1.28 ppm). C NMR confirms pyrimidine ring carbons (160–121 ppm) and aliphatic carbons (~28–19 ppm) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 205/207 (M) with chlorine isotopic patterns validate the molecular formula .
- Elemental Analysis : Matches calculated vs. experimental values (e.g., Cl: 34.69% observed vs. 34.41% theoretical) to confirm purity .
Q. How can researchers determine the solubility profile of this compound for experimental applications?
- Method : Use a shake-flask method with HPLC-UV quantification. Test solvents (e.g., DMSO, ethanol, water) at 25°C. For hydrophobic compounds like this, DMSO is a preferred solvent due to poor aqueous solubility. Pre-saturate solvents with the compound and analyze supernatants after centrifugation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound derivatives?
- Strategy : Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. Tools like Gaussian or ORCA predict energy barriers for substitution reactions. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, temperature) and reduce trial-and-error experimentation .
- Case Study : Derivatives like 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (yield: 81%) were synthesized using computational insights into alkyne reactivity .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Troubleshooting :
- Verify Purity : Re-crystallize and repeat elemental analysis to rule out impurities.
- Cross-Validate Techniques : Compare NMR with IR (e.g., NH stretching at ~3300 cm) and X-ray crystallography if available.
- Consider Solvent Effects : DMSO-d may cause peak broadening; test in CDCl for sharper signals .
Q. What strategies enable selective functionalization of this compound for drug discovery?
- Functionalization Pathways :
- C-5 Modification : React with Grignard reagents or aryl boronic acids via Suzuki coupling (e.g., 5-allyl derivatives in ).
- Chlorine Replacement : Substitute Cl at C-4/C-6 with thiols or amines under controlled pH. For example, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9) is synthesized using propylthiol .
Q. How can researchers leverage chemical software to manage data and enhance reproducibility in studies involving this compound?
- Tools :
- Data Management : Use ELNs (Electronic Lab Notebooks) to track reaction conditions and spectral data.
- Simulation : Software like Schrödinger Suite models binding interactions for target-based studies (e.g., enzyme inhibition).
- Security : Implement encrypted databases to protect proprietary synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
